Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the class of benzoimidazoles. This compound is characterized by the presence of a bromine atom at the 2-position and an ethyl ester group at the 6-position of the benzoimidazole ring. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate typically involves the bromination of a benzoimidazole precursor followed by esterification. One common method includes the reaction of 2-bromoaniline with ethyl glyoxalate under acidic conditions to form the benzoimidazole ring, followed by bromination at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and reduction: The benzoimidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base like sodium hydroxide or potassium carbonate.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoimidazoles.
Ester hydrolysis: Formation of 2-bromo-1H-benzo[d]imidazole-6-carboxylic acid.
Oxidation and reduction: Formation of various oxidized or reduced derivatives of the benzoimidazole ring.
Scientific Research Applications
Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological studies: Employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Material science: Utilized in the development of organic semiconductors and other functional materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The bromine atom and ester group can enhance its binding affinity and specificity through interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate
- Ethyl 2-fluoro-1H-benzo[d]imidazole-6-carboxylate
- Ethyl 2-iodo-1H-benzo[d]imidazole-6-carboxylate
Uniqueness
Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The bromine atom’s size and electron-withdrawing properties can influence the compound’s reactivity and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 2-bromo-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-9(14)6-3-4-7-8(5-6)13-10(11)12-7/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
OHRJBXUTXYUSMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)Br |
Origin of Product |
United States |
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